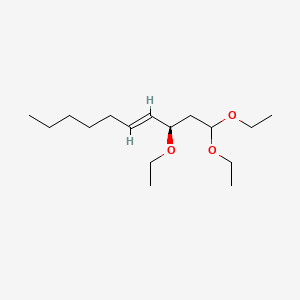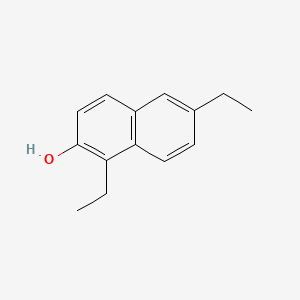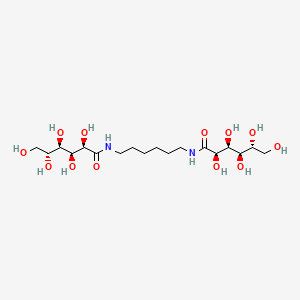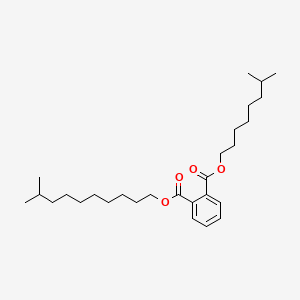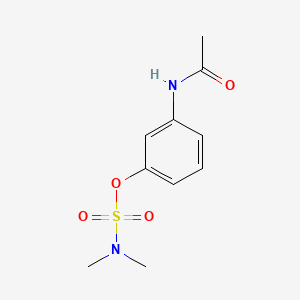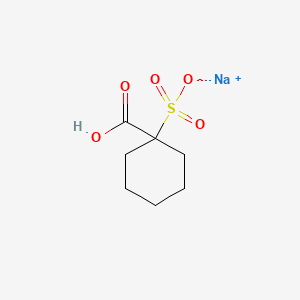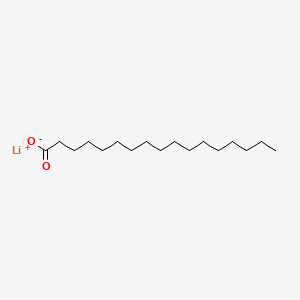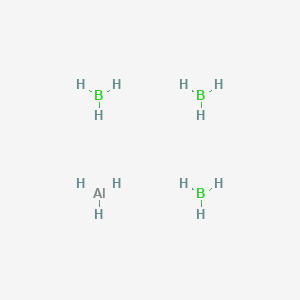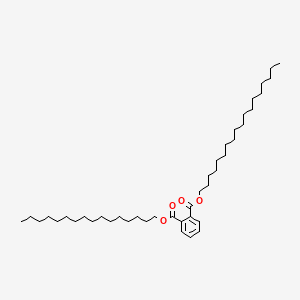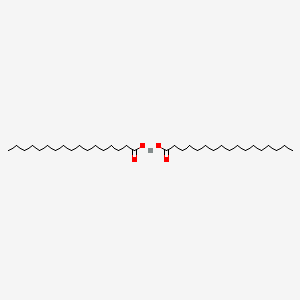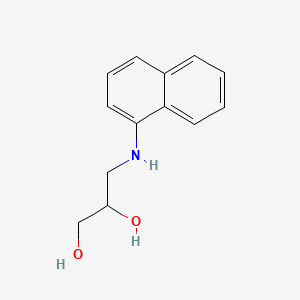
3-(1-Naphthylamino)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Naphthylamino)propane-1,2-diol is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is characterized by the presence of a naphthylamino group attached to a propane-1,2-diol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthylamino)propane-1,2-diol typically involves the reaction of 1-naphthylamine with an appropriate diol precursor under controlled conditions. One common method involves the reaction of 1-naphthylamine with glycidol in the presence of a catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Naphthylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The naphthylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthylamino)propane-1,2-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Naphthylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The naphthylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Naphthylamino)propane-1,2-diol: C13H15NO2
3-(Dimethylamino)propane-1,2-diol: C5H13NO2
3-(Dodecylamino)propane-1,2-diol: C15H31NO2
Uniqueness
This compound is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
69828-78-0 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-(naphthalen-1-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C13H15NO2/c15-9-11(16)8-14-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-16H,8-9H2 |
InChI-Schlüssel |
FFDICKQFLGMKFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


